Cas no 2411255-88-2 (1-[4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone)
1-[4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone Chemical and Physical Properties
Names and Identifiers
-
- Z3991661486
- 1-[4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone
- 1-(4-{4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl}-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one
-
- Inchi: 1S/C20H26N2O2/c1-15(23)21-11-9-17(10-12-21)16-5-7-20(8-6-16)24-14-19-13-22(19)18-3-2-4-18/h5-9,18-19H,2-4,10-14H2,1H3
- InChI Key: VYCCDQNXVPDSMV-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)C1=CCN(C(C)=O)CC1)CC1CN1C1CCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 492
- XLogP3: 2.4
- Topological Polar Surface Area: 32.6
1-[4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7559008-1.0g |
1-(4-{4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl}-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one |
2411255-88-2 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
1-[4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 1-[4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone
Introduction to 1-[4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone (CAS No. 2411255-88-2)
1-[4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone (CAS No. 2411255-88-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. The following introduction aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Synthesis
The chemical structure of 1-[4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone (CAS No. 2411255-88-2) is characterized by a cyclobutylaziridine moiety linked to a methoxyphenyl group, which is further connected to a pyridine ring through an ethanone linkage. This intricate structure imparts unique chemical properties and biological activities to the compound. The synthesis of this compound typically involves multi-step reactions, including the formation of the cyclobutylaziridine ring and subsequent functional group manipulations.
Recent studies have focused on optimizing the synthetic routes to improve yield and purity. For instance, a novel one-pot synthesis method has been reported, which significantly reduces the number of steps and enhances the overall efficiency of the process. This method involves the sequential addition of reagents under controlled conditions, leading to the formation of the desired product with high yield and purity.
Biological Activities
1-[4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone has been extensively studied for its biological activities, particularly in the context of neurological disorders and cancer. One of the key findings is its ability to modulate specific neurotransmitter systems in the brain. Research has shown that this compound can selectively bind to certain receptors, leading to altered neurotransmitter release and receptor activation.
In preclinical studies, 1-[4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone has demonstrated significant neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to reduce oxidative stress and inflammation in neuronal cells has been attributed to its unique structural features.
Beyond its neurological applications, 1-[4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone has also shown promise in cancer research. Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell survival and proliferation.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in translating these findings into clinical applications. Several phase I clinical trials are currently underway to evaluate the safety and efficacy of 1-[4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone in patients with neurological disorders and cancer. Preliminary data from these trials have been encouraging, with no major adverse effects reported at therapeutic doses.
The future prospects for this compound are promising. Ongoing research aims to further elucidate its mechanism of action and identify potential biomarkers that can predict response to treatment. Additionally, efforts are being made to develop more potent analogs with improved pharmacokinetic properties for enhanced therapeutic efficacy.
Conclusion
In conclusion, 1-[4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-y l]ethanone (CAS No. 2411255-88\-2) represents a promising candidate for the treatment of neurological disorders and cancer. Its unique chemical structure and biological activities make it an attractive target for further research and development. As more clinical data becomes available, it is anticipated that this compound will play a significant role in advancing therapeutic options for patients suffering from these debilitating conditions.
2411255-88-2 (1-[4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)